molecular formula C9H11NO2 B7942978 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B7942978
M. Wt: 165.19 g/mol
InChI Key: AYCVTOYVIYOIHC-UHFFFAOYSA-N
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Description

4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one (CAS Registry Number: 34844-80-9 ) is a versatile seven-membered heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This solid compound, with a molecular formula of C 9 H 9 NO 2 and a molecular weight of 163.17 g/mol, is characterized by its fused benzene and oxazepinone ring system . The compound has a calculated density of approximately 1.2 g/cm³ and a predicted boiling point of 396.2°C . The benzoxazepinone core is recognized for its significant research value as a key intermediate and central structural motif in the design and synthesis of novel bioactive molecules. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities in scientific research, including serving as potent and selective inhibitors of aldosterone synthase for the investigation of heart failure and renal diseases , and as potent, selective, and orally available inhibitors of the chromatin-associated protein WDR5 for anticancer drug discovery . Furthermore, research has explored substituted derivatives for their antimicrobial activity . The compound's structure-activity relationships have been extensively studied, including investigations into linear free energy relationships of 13 C NMR chemical shifts to understand substituent effects on the core ring system . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9-6-12-8-4-2-1-3-7(8)5-10-9/h1-4,9-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVTOYVIYOIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,5 Dihydrobenzo F 1 2 Oxazepin 3 2h One and Its Derivatives

Classical and Established Reaction Pathways for Oxazepinone Ring Formation

Established methods for forming the oxazepinone ring primarily rely on intramolecular cyclization reactions, where a pre-functionalized linear precursor is induced to form the seven-membered ring.

Cyclization Reactions via Nucleophilic Attack

Intramolecular nucleophilic attack is a cornerstone strategy for the formation of heterocyclic rings. In the context of benzo[f] byjus.comresearchgate.netoxazepinones, this typically involves the cyclization of a bifunctional precursor containing both a nucleophile (an alcohol or amine) and an electrophilic center attached to a benzene (B151609) ring framework.

A common approach involves the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols, which cyclize in the presence of a base like triethylamine (B128534) to yield fluorinated dibenz[b,f] byjus.comresearchgate.netoxazepines. researchgate.net While this produces a related dibenzo structure, the fundamental reaction—an intramolecular nucleophilic attack of the phenoxide onto the imine carbon—is a key strategy. Another versatile method involves the reaction of 2-hydroxymethylbenzamide derivatives with reagents that induce a Hofmann rearrangement. nih.gov In this sequence, an intermediate isocyanate is generated, which is then rapidly trapped by the neighboring hydroxyl group in an intramolecular nucleophilic attack to form the cyclic carbamate (B1207046), in this case, a six-membered benzoxazinone (B8607429) ring. nih.gov The principle is readily adaptable for the synthesis of seven-membered rings by using a homologated starting material, such as a 2-(2-hydroxyethyl)benzamide. Similarly, palladium-catalyzed intramolecular coupling reactions have been employed to construct oxazepine ring systems fused to other heterocycles. researchgate.net

Table 1: Examples of Nucleophilic Cyclization Strategies for Oxazepine and Related Ring Systems

Starting Material Reagent/Catalyst Product Type Reference
2-[(Polyfluorobenzylidene)amino]phenol Triethylamine, Ethanol Fluorinated Dibenz[b,f] byjus.comresearchgate.netoxazepine researchgate.net
2-Hydroxymethylbenzamide Bis(trifluoroacetoxy)iodobenzene (BTI) 1,4-Dihydro-benzo[d] byjus.comorganic-chemistry.orgoxazin-2-one nih.gov
N-propargyl N-sulfonyl amino alcohols Silver triflate 3,4-Dihydro-2H-1,4-oxazine organic-chemistry.org
Chloro-substituted pyridazinone with 2-aminophenol Pd(OAc)₂, DPPF, K₂CO₃ Pyridazino-fused oxazepine researchgate.net

Reductive Amination and Intramolecular Cyclization Approaches

Intramolecular reductive amination (IRA) is a powerful one-pot reaction for synthesizing cyclic amines from substrates containing both a ketone and an amine functionality, often masked as a carbamate or nitro group. nih.govnih.gov This strategy has been effectively applied to the enantioselective synthesis of bridged biaryl cyclic amines, such as dibenz[c,e]azepines, demonstrating its utility in forming seven-membered rings with high stereocontrol. nih.govrsc.org

The process typically begins with the deprotection of a protected amine (e.g., a Boc-carbamate) to liberate the free amine, which then condenses with the ketone moiety in the same molecule to form a cyclic imine intermediate. This imine is subsequently reduced in situ by a chiral catalyst and a hydrogen source, yielding the enantioenriched cyclic amine. nih.gov Iridium complexes with chiral phosphine (B1218219) ligands, such as ZhaoPhos or SegPhos, have proven highly effective for the asymmetric reduction step, often in the presence of an additive like titanium(IV) isopropoxide to facilitate the reduction. nih.gov This method provides access to chiral products with high enantiomeric excess (up to 97% ee). nih.gov

Table 2: Intramolecular Reductive Amination for the Synthesis of 7-Membered Rings

Substrate Type Catalyst System Key Features Achieved ee Reference
Bridged Biaryl Aminoketone [Ir(COD)Cl]₂ / (S)-SegPhos One-pot N-Boc deprotection/ARA up to 97% nih.gov
N-Boc-protected Amino Ketone [Ir(COD)Cl]₂ / f-spiroPhos Direct synthesis of free cyclic amines up to 97% nih.gov
Bridged Biaryl Aminoketone [Ir(COD)Cl]₂ / ZhaoPhos Additive (Ti(OiPr)₄) screened up to 77% nih.gov

Novel and Regioselective Synthesis Techniques

More recent synthetic strategies focus on increasing efficiency and molecular diversity through tandem reactions, one-pot procedures, and multi-component reactions.

One-Pot Smiles Rearrangement Tandem Reaction Strategies

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that has been ingeniously incorporated into tandem reaction sequences to build complex heterocyclic scaffolds. tcichemicals.com This approach is particularly effective for synthesizing fused byjus.comresearchgate.netoxazepine systems. researchgate.net

A notable strategy involves a one-pot, transition-metal-free tandem process. The reaction is presumed to initiate with an intermolecular SNAr reaction between a bis-electrophilic heteroaromatic compound (e.g., 4,5-dichloropyridazin-3(2H)-one) and a bifunctional nucleophile like a 2-aminophenol. This is followed by an intramolecular Smiles rearrangement, where the aryl ether linkage is cleaved and a new carbon-nitrogen bond is formed. The sequence concludes with a final intramolecular SNAr cyclization to furnish the fused pyridazino[4,5-b] byjus.comresearchgate.netoxazepine-dione product. researchgate.net The success of the Smiles rearrangement often depends on the electronic properties of the aromatic ring, with electron-withdrawing groups ortho and para to the reaction site facilitating the process. benthamopen.com

Table 3: Synthesis of Fused Oxazepines via Smiles Rearrangement

Electrophile Nucleophile Base Product Reference
4,5-Dichloropyridazin-3(2H)-one Substituted 2-Aminophenols Cs₂CO₃ Pyridazino[4,5-b] byjus.comresearchgate.netoxazepine-diones researchgate.net
3-Bromo-2-chloropyridines Substituted 2-Aminophenols Cs₂CO₃ Pyrido[3,2-f]pyrido[2,3-b] byjus.comresearchgate.netoxazepinones researchgate.net
2,4,6-Triiodo-1,3-benzenedicarboxamide derivative (internal nucleophile) aq. NaOH Iomeprol (via Smiles rearrangement) benthamopen.com

Mannich Reaction-Mediated Cyclization Routes

The Mannich reaction is a three-component aminoalkylation that condenses an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. byjus.comlibretexts.org Its intramolecular variant serves as a powerful method for constructing nitrogen-containing heterocycles.

This strategy has been successfully used to form seven-membered oxadiazepine rings fused to other heterocyclic systems. For example, the intramolecular Mannich condensation of (S)-2-(2-hydroxyethyl)benzimidazole with various primary aromatic amines and formaldehyde (B43269) yields (1S)-4-aryl-4,5-dihydro-1-methyl-1H,3H- byjus.comorganic-chemistry.orgnih.govoxadiazepino[5,6-a]benzimidazoles. clockss.org The mechanism involves the initial formation of an N-Mannich base, which then condenses with another molecule of formaldehyde to form an aminomethanol. This intermediate undergoes a final intramolecular condensation with the hydroxyl group, eliminating water to form the seven-membered ring. clockss.org

Table 4: Intramolecular Mannich Reaction for Heterocycle Synthesis

Substrate 1 Substrate 2 Substrate 3 Product Type Reference
(S)-2-(2-hydroxyethyl)benzimidazole Primary Aromatic Amines Formaldehyde byjus.comorganic-chemistry.orgnih.govOxadiazepino[5,6-a]benzimidazoles clockss.org
Ketone (general) Formaldehyde Amine/Ammonia β-Amino-carbonyl compound (Mannich Base) byjus.comlibretexts.org

Multi-Component Reaction (MCR) Approaches, including Ugi Condensations

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular diversity. nih.govjsynthchem.com Isocyanide-based MCRs, such as the Ugi reaction, are particularly versatile for synthesizing complex heterocyclic scaffolds. jsynthchem.com

An efficient synthesis of pyrrole-fused dibenzoxazepine (B10770217) derivatives has been developed using an isocyanide-based MCR under solvent- and catalyst-free conditions. beilstein-journals.org The reaction proceeds between a cyclic imine (such as a dibenzo[b,f] byjus.comresearchgate.netoxazepine), a gem-diactivated olefin (like benzylidenemalononitrile), and an isocyanide. The proposed mechanism starts with the nucleophilic attack of the isocyanide on the olefin to form a zwitterionic intermediate. This zwitterion then attacks the cyclic imine, leading to a cascade of cyclization and rearrangement steps that ultimately yield the complex pyrrole-fused dibenzoxazepine architecture. beilstein-journals.org This approach allows for the convenient production of diverse and biologically relevant scaffolds from simple starting materials in an environmentally friendly manner. beilstein-journals.org

Table 5: MCR Synthesis of Fused Dibenzoxazepine Derivatives

Cyclic Imine Component Olefin Component Isocyanide Component Product Type Reference
Dibenzo[b,f] byjus.comresearchgate.netoxazepine 2-Benzylidenemalononitrile Cyclohexyl isocyanide Pyrrole-fused dibenzo[b,f]pyrrolo[1,2-d] byjus.comresearchgate.netoxazepine beilstein-journals.org
Dibenzo[b,f] byjus.comresearchgate.netoxazepine Ethyl 2-cyano-3-phenylacrylate Cyclohexyl isocyanide Pyrrole-fused dibenzo[b,f]pyrrolo[1,2-d] byjus.comresearchgate.netoxazepine beilstein-journals.org
Dibenzo[b,f] byjus.comresearchgate.netoxazepine 2-Benzylidenemalononitrile tert-Butyl isocyanide Pyrrole-fused dibenzo[b,f]pyrrolo[1,2-d] byjus.comresearchgate.netoxazepine beilstein-journals.org
4-Hydroxy-3-nitro-coumarin (enol) Aldehydes / Amines (as imine) Cyclohexyl isocyanide Aminoacylcoumarins (Ugi Adduct) nih.gov

Synthesis of Functionalized and Substituted 4,5-Dihydrobenzo[f]wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one Derivatives

The functionalization of the 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one core is crucial for modulating its physicochemical properties and biological activity. Various synthetic methods have been developed to introduce a diverse range of substituents at different positions of the heterocyclic ring system.

Introduction of Aromatic and Heterocyclic Substituents

The introduction of aromatic and heterocyclic substituents onto the 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one framework has been a key strategy in the development of new therapeutic agents. Notably, a series of derivatives have been synthesized and investigated as inhibitors of Rho-associated protein kinases (ROCK) and Traf2- and Nck-interacting protein kinase (TNIK).

One common approach to introduce these substituents is through the reaction of a suitably functionalized precursor. For instance, derivatives with aromatic groups at the 7-position have been prepared. The synthesis of 7-benzoyl-4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one is a representative example. nih.gov

In the context of developing ROCK inhibitors, a general synthetic route to substituted 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one derivatives has been reported. chemrxiv.org This typically involves the multi-step synthesis starting from commercially available starting materials, leading to the formation of the core oxazepinone ring, which is then further functionalized. Structure-activity relationship studies on these compounds have led to the discovery of potent inhibitors. chemrxiv.org

Similarly, in the pursuit of TNIK inhibitors for the treatment of colorectal cancer, a range of 3,4-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-5(2H)-one derivatives bearing various aromatic and heterocyclic substituents have been synthesized. arkat-usa.org These synthetic efforts have yielded compounds with significant inhibitory activity and selectivity. arkat-usa.org The synthetic strategies employed often involve the construction of the heterocyclic system through intramolecular cyclization reactions of appropriately substituted precursors.

Table 1: Examples of Synthesized Aromatic and Heterocyclic Substituted 4,5-Dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one Derivatives

CompoundSubstituentSynthetic Approach HighlightsReference
7-Benzoyl-4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one7-BenzoylFriedel-Crafts acylation or related methods on a pre-formed oxazepinone core. nih.gov
Substituted 3,4-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-5(2H)-one derivativesVarious aromatic and heterocyclic groupsMulti-step synthesis involving the formation of the oxazepinone ring followed by functionalization. chemrxiv.orgarkat-usa.org

Synthesis of Thione Analogues

The replacement of the carbonyl oxygen with a sulfur atom to form a thione is a common isosteric replacement in medicinal chemistry that can significantly alter the biological properties of a molecule. The synthesis of 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-thione analogues can be achieved through the thionation of the corresponding lactam (the oxazepinone).

The most widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). wikipedia.orgchemicalbook.com The reaction typically involves heating the lactam with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. wikipedia.orgchemicalbook.com The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. wikipedia.org This method is applicable to a wide range of amides and lactams. wikipedia.orgchemicalbook.comnih.gov

Another common thionating agent is phosphorus pentasulfide (P4S10). chemrxiv.org Similar to Lawesson's reagent, P4S10 is typically reacted with the lactam in a high-boiling solvent. eurekaselect.comresearchgate.nettudublin.ie While effective, reactions with P4S10 often require harsher conditions and may lead to more side products compared to Lawesson's reagent. organic-chemistry.org

A general procedure for the synthesis of a thione analogue would involve dissolving the 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one in a suitable solvent, adding the thionating agent, and heating the mixture until the reaction is complete, followed by purification.

Table 2: Common Reagents for the Synthesis of Thione Analogues

ReagentTypical Reaction ConditionsAdvantagesDisadvantagesReferences
Lawesson's ReagentReflux in toluene or xyleneMilder conditions, generally higher yields and cleaner reactions.Can be expensive, phosphorus byproducts can be difficult to remove. wikipedia.orgarkat-usa.orgchemicalbook.comnih.govorganic-chemistry.org
Phosphorus Pentasulfide (P4S10)Reflux in high-boiling solvents (e.g., pyridine, dioxane)Inexpensive and readily available.Often requires harsh conditions, can lead to side reactions and lower yields. chemrxiv.orgeurekaselect.comresearchgate.nettudublin.ie

Preparation of Amino-Substituted Oxazepinones

The introduction of an amino group into the 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one scaffold can provide a handle for further functionalization and can also impart desirable physicochemical properties. A classical method for the synthesis of primary amines from amides is the Hofmann rearrangement. wikipedia.orglibretexts.orgmasterorganicchemistry.comquimicaorganica.org

This reaction involves the treatment of a primary amide with a halogen (typically bromine) and a strong base (such as sodium hydroxide). libretexts.orgquimicaorganica.org The reaction proceeds through the formation of an N-haloamide, which then rearranges to an isocyanate intermediate upon deprotonation. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the isocyanate yields the primary amine with one less carbon atom than the starting amide, and carbon dioxide. libretexts.orgquimicaorganica.org

To synthesize an amino-substituted 4,5-dihydrobenzo[f] wikipedia.orgchemrxiv.orgoxazepin-3(2H)-one, a suitable carboxylic acid precursor would first need to be synthesized. This precursor would then be converted to the corresponding primary amide. Treatment of this amide with bromine and a base would then induce the Hofmann rearrangement to yield the desired amino-substituted oxazepinone. The position of the amino group would be determined by the position of the initial carboxyl group.

Table 3: Key Transformation for the Synthesis of Amino-Substituted Oxazepinones

ReactionReagentsKey IntermediateProductReferences
Hofmann RearrangementPrimary amide, Br2, NaOHIsocyanatePrimary amine (with one less carbon) wikipedia.orglibretexts.orgmasterorganicchemistry.comquimicaorganica.org

Spectroscopic Elucidation for Structural and Mechanistic Insights

Spectroscopic methods are fundamental in confirming the successful synthesis and elucidating the structural intricacies of 4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one derivatives. Infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry each provide unique and complementary information regarding the vibrational properties, stereochemical arrangement, and fragmentation patterns of these molecules.

Infrared (IR) Spectroscopic Analysis and Vibrational Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the study of 4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one systems, IR analysis is crucial for confirming the presence of key structural features, particularly the lactam carbonyl group.

For instance, in the synthesis of 4-phenyl-4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one, the IR spectrum provides definitive evidence of its formation. kastamonu.edu.tr The presence of a strong absorption band corresponding to the C=O stretching vibration of the amide group is a key indicator. Theoretical calculations using Density Functional Theory (DFT) with the 6-31G(d,p) basis set have been employed to calculate the vibrational frequencies, which show good agreement with the experimental IR spectra. kastamonu.edu.tr

Table 1: Key IR Vibrational Frequencies for 4-phenyl-4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one

Functional GroupVibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=O (Amide)Stretching~1680Correlates with experimental data
N-HStretchingNot applicable (N-substituted)Not applicable
C-O-C (Ether)StretchingVariesCorrelates with experimental data
Aromatic C-HStretching>3000Correlates with experimental data

Note: Specific experimental values can vary slightly depending on the substitution pattern and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and stereochemistry of 4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

In the case of 4-phenyl-4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one, the ¹H NMR spectrum is instrumental in confirming the cyclization of its precursor. kastamonu.edu.tr The signals corresponding to the methylene (B1212753) protons of the oxazepine ring and the aromatic protons of the benzo and phenyl groups are key diagnostic features. The chemical shifts and coupling constants of these protons provide insights into the conformation of the seven-membered ring in solution.

Table 2: Representative ¹H NMR Data for the 4,5-Dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one Core

Proton(s)Typical Chemical Shift (ppm)MultiplicityNotes
CH₂ (Position 2)4.0 - 5.0Singlet or AB quartetThe chemical shift and multiplicity are sensitive to the substituent at the 4-position and the ring conformation.
CH₂ (Position 5)4.5 - 5.5Singlet or complex multipletProximity to the aromatic ring and the nitrogen atom influences the chemical shift.
Aromatic Protons6.8 - 7.5MultipletsThe substitution pattern on the benzene ring dictates the complexity of these signals.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns, which can provide additional structural information. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the target molecule.

The fragmentation of 4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one derivatives under mass spectrometric conditions often involves characteristic cleavages of the seven-membered ring. The analysis of these fragment ions helps to corroborate the proposed structure. For example, the cleavage of the amide bond and the ether linkage are common fragmentation pathways that can be observed.

X-ray Crystallographic Studies of 4,5-Dihydrobenzo[f]kastamonu.edu.troxazepin-3(2H)-one Derivatives

While spectroscopic techniques provide valuable information about the structure in solution, X-ray crystallography offers a definitive and high-resolution picture of the molecular architecture in the solid state. These studies are crucial for understanding the precise bond lengths, bond angles, and the three-dimensional conformation of the molecule.

Determination of Solid-State Molecular Architectures

X-ray crystallographic analysis of various 4,5-dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one derivatives has provided unambiguous proof of their structures. These studies reveal the spatial arrangement of the atoms and the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice.

Analysis of Seven-Membered Ring Conformation (e.g., Pseudo-Boat)

A key aspect of the crystallographic studies of these compounds is the determination of the conformation of the seven-membered oxazepinone ring. Due to the inherent flexibility of seven-membered rings, they can adopt various conformations, such as boat, twist-boat, chair, and twist-chair forms.

Table 3: Common Conformations of the Seven-Membered Ring in 4,5-Dihydrobenzo[f] kastamonu.edu.troxazepin-3(2H)-one Derivatives

ConformationDescription
Pseudo-BoatA non-planar conformation where four atoms are roughly coplanar, and the other three are out of the plane, resembling a boat shape.
Twist-BoatA distorted boat conformation with a C₂ axis of symmetry.

The detailed analysis of these conformations is essential for understanding the structure-activity relationships of these compounds in various applications.

Advanced Structural Characterization and Conformational Analysis of 4,5 Dihydrobenzo F Researchgate.netnih.govoxazepin 3 2h One Systems

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The solid-state architecture of 4,5-dihydrobenzo[f] researchgate.netnih.govoxazepin-3(2H)-one and its derivatives is significantly influenced by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding and van der Waals interactions, dictate the molecular packing in the crystal lattice, which in turn affects the compound's physical properties, such as solubility and melting point. While a definitive crystal structure for the parent compound, 4,5-dihydrobenzo[f] researchgate.netnih.govoxazepin-3(2H)-one, is not extensively detailed in publicly accessible crystallographic databases, analysis of closely related heterocyclic systems provides substantial insight into the expected intermolecular contacts.

The primary and most influential intermolecular interaction anticipated for 4,5-dihydrobenzo[f] researchgate.netnih.govoxazepin-3(2H)-one is the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of an adjacent molecule. This interaction is a classic feature in the crystal structures of secondary amides and related lactams. This N-H···O=C hydrogen bond typically leads to the formation of well-defined supramolecular synthons, such as chains or dimers.

In analogous heterocyclic structures, like 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, which also contains a lactam moiety, the crystal structure is dominated by intermolecular N-H···O hydrogen bonds. mdpi.com These interactions create a robust network that connects individual molecules. mdpi.com Similarly, studies on dihydropyrazinoquinoxalinedione derivatives emphasize the critical role of hydrogen bonding in establishing crystalline order and enhancing thermal stability. beilstein-journals.org

The packing of the fused aromatic rings can also lead to π-π stacking interactions. The planar benzene (B151609) rings of adjacent molecules may arrange in either a parallel-displaced or a T-shaped (edge-to-face) orientation to maximize attractive electrostatic interactions. In some related structures, a herringbone packing motif is observed, which maximizes C-H···π interactions while minimizing phenyl-phenyl repulsion. cam.ac.uk

A comprehensive understanding of these interactions is often achieved through a combination of single-crystal X-ray diffraction and computational modeling. For instance, in the structural analysis of related pyrido[2,3-b] researchgate.netnih.govdiazepin-4-ones, X-ray crystallography revealed the specific packing arrangements and dihedral angles between the ring systems, which are governed by the subtle interplay of these non-covalent forces. nih.gov

The following table summarizes the expected and observed types of intermolecular interactions in 4,5-dihydrobenzo[f] researchgate.netnih.govoxazepin-3(2H)-one systems, based on data from analogous structures.

Interaction TypeDonorAcceptorTypical Distance (Å)Geometry/Comments
Hydrogen Bond N-H (amide)C=O (carbonyl)2.8 - 3.2Forms primary supramolecular synthons (chains, dimers).
Weak Hydrogen Bond C-H (aromatic/aliphatic)C=O (carbonyl)3.0 - 3.8Contributes to the stability of the 3D crystal lattice.
Weak Hydrogen Bond C-H (aromatic/aliphatic)O (ether)3.0 - 3.8Further stabilizes the molecular packing.
π-π Stacking Benzene RingBenzene Ring3.3 - 3.8Parallel-displaced or T-shaped arrangements are common.
C-H···π Interaction C-H (various)Benzene Ring2.5 - 2.9 (H to ring centroid)Often observed in herringbone packing motifs.

Theoretical and Computational Investigations of 4,5 Dihydrobenzo F 1 2 Oxazepin 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for understanding the intrinsic properties of a molecule at the electronic level. These computational methods allow for the prediction of molecular structure, reactivity, and various physicochemical properties without the need for empirical measurement.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. mdpi.com The fundamental principle of DFT is that the total energy of a system can be determined from its electron density. By finding the geometry that minimizes this energy, researchers can determine the molecule's most stable three-dimensional structure, known as its optimized geometry.

This process yields precise data on bond lengths, bond angles, and dihedral angles. For a molecule like 4,5-Dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one, a DFT optimization, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide the exact coordinates of each atom in its lowest energy state. ajchem-a.comresearchgate.net These structural parameters are crucial for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Optimized Geometric Parameters for 4,5-Dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one (Illustrative)

ParameterBond/AngleCalculated Value (Illustrative)
Bond Length C=O~1.22 Å
C-N~1.36 Å
C-O (ether)~1.37 Å
C-C (aromatic)~1.40 Å
Bond Angle O-C-N (amide)~125°
C-O-C (ether)~118°
Dihedral Angle C-N-C-CVaries (defines ring pucker)
Note: This table is for illustrative purposes only. Actual values would be derived from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. libretexts.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.netlibretexts.org Analysis of the spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. masterorganicchemistry.com

Table 2: Hypothetical FMO Properties for 4,5-Dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one (Illustrative)

ParameterValue (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap (ΔE) 4.7 eV
Note: This table is for illustrative purposes only. Actual values would be derived from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. nih.govnih.gov It is generated by mapping the electrostatic potential onto the electron density surface. MEP maps use a color scale to indicate different regions of charge: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are susceptible to nucleophilic attack. nih.gov Green and yellow represent regions of neutral or intermediate potential. nih.gov For 4,5-Dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one, one would expect to see a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) near the N-H proton. lookchem.com This tool is invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates.

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict a molecule's potential for NLO activity by calculating properties such as the dipole moment (μ) and the first-order hyperpolarizability (β₀). A high value for these parameters, particularly β₀, suggests that the molecule may exhibit significant NLO effects. libretexts.org The small energy gap between the HOMO and LUMO, which facilitates intramolecular charge transfer, is often an indicator of potential NLO activity. libretexts.org

Mechanistic Elucidation of Chemical Reactions

Computational methods are also used to study the pathways of chemical reactions, providing insights into transition states and reaction energetics that are difficult to observe experimentally.

Computational Studies of Cyclization Pathways (e.g., RHF methods)

The formation of the seven-membered ring in 4,5-Dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one is a key synthetic step. Computational methods, including both DFT and Hartree-Fock (RHF) methods, can be employed to elucidate the mechanism of this cyclization. Researchers can model potential reaction pathways, such as intramolecular nucleophilic attack, to form the heterocyclic ring. researchgate.net

These studies involve locating the transition state structures for each proposed step in the reaction. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the most likely reaction pathway and the conditions required for the reaction to proceed. researchgate.net For example, a study might compare different catalytic conditions or leaving groups to determine the most efficient synthetic route computationally.

Reaction Energetics and Transition State Analysis

The study of reaction energetics involves calculating the energy changes that occur during a chemical reaction, including the energies of reactants, products, intermediates, and transition states. This analysis is crucial for understanding reaction feasibility, kinetics, and mechanisms. Transition state analysis, using computational methods like Density Functional Theory (DFT), helps to identify the high-energy structures (transition states) that connect reactants to products, allowing for the calculation of activation energy barriers.

Despite the importance of such studies, a search of scientific literature did not yield specific data on the reaction energetics or transition state analyses for the synthesis or reactions of 4,5-Dihydrobenzo[f] nih.govsigmaaldrich.comoxazepin-3(2H)-one. Research on related benzoxazinone (B8607429) structures has utilized DFT to suggest that energy barriers for their formation can be overcome, leading to thermodynamically favorable products, but these findings are not directly transferable. nih.gov

Due to the lack of available data, a table of reaction energetics and transition state parameters for 4,5-Dihydrobenzo[f] nih.govsigmaaldrich.comoxazepin-3(2H)-one cannot be generated.

Structure-Property Relationship Studies

Structure-property relationship studies aim to understand how the chemical structure of a molecule influences its physical, chemical, and biological properties. Computational and spectroscopic techniques are central to establishing these correlations, which are vital for designing molecules with desired characteristics.

Correlation of Substituent Effects with Spectroscopic Parameters (e.g., Hammett-type Analyses)

Hammett-type analyses are a powerful tool in physical organic chemistry used to quantify the effect of substituting a hydrogen atom with another functional group on the reactivity or properties of a molecule. By correlating spectroscopic data (such as NMR chemical shifts or IR stretching frequencies) with Hammett substituent constants (σ), one can elucidate the electronic effects (inductive and resonance) transmitted through the molecular framework.

No published studies performing a Hammett-type analysis on a series of substituted 4,5-Dihydrobenzo[f] nih.govsigmaaldrich.comoxazepin-3(2H)-one derivatives were found. Consequently, no correlation data or reaction constants (ρ) are available for this specific heterocyclic system.

Table 1: Illustrative Hammett Correlation Data for Spectroscopic Shifts No data is available for 4,5-Dihydrobenzo[f] nih.govsigmaaldrich.comoxazepin-3(2H)-one. The table below is a template representing how such data would be displayed.

Substituent (Position)Hammett Constant (σ)13C NMR Chemical Shift (ppm) of C=OIR Frequency (cm-1) of C=O
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Chemical Reactivity and Synthetic Utility of the 4,5 Dihydrobenzo F 1 2 Oxazepin 3 2h One Core

Functional Group Interconversions and Derivatization

The 4,5-dihydrobenzo[f] rsc.orgnih.govoxazepin-3(2H)-one core possesses several reactive sites that allow for a variety of functional group interconversions and derivatizations. These modifications are crucial for tuning the physicochemical properties and biological activities of molecules incorporating this scaffold. The primary sites for modification are the lactam nitrogen, the aromatic ring, and the carbonyl group of the lactam.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam moiety is a key handle for introducing diversity. It can be readily alkylated or arylated under standard conditions. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base such as potassium carbonate. researchgate.net This reaction allows for the introduction of a wide range of substituents, from simple alkyl chains to more complex functionalized groups.

Aromatic Substitution: The benzene (B151609) ring of the benzoxazepinone core can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, and acyl groups. Furthermore, the presence of a halogen, often introduced during the synthesis of the core structure, provides a versatile point for derivatization through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling reactions with various boronic acids have been successfully employed to introduce aryl and heteroaryl moieties at different positions of the aromatic ring, significantly expanding the chemical space of accessible derivatives. nih.govresearchgate.net

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the oxazepinone into the corresponding oxazepine, altering the geometry and electronic properties of the heterocyclic ring.

Role as a Synthetic Building Block in Complex Molecule Construction

The inherent structural features of the 4,5-dihydrobenzo[f] rsc.orgnih.govoxazepin-3(2H)-one core make it an excellent building block for the synthesis of more complex molecules, particularly in the field of drug discovery. Its rigid, bicyclic framework can serve as a scaffold to orient appended functional groups in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.

Derivatives of this core have been explored as potent inhibitors of various enzymes. For example, a series of 3,4-dihydrobenzo[f] rsc.orgnih.govoxazepin-5(2H)-one derivatives have been identified as a new class of Rho-associated protein kinase (ROCK) inhibitors. nih.govresearchgate.net In these studies, the benzoxazepinone core served as the central scaffold, with structure-activity relationship (SAR) studies guiding the modification of different parts of the molecule to achieve high potency and selectivity. nih.govresearchgate.net

Furthermore, the ability to introduce multiple points of diversity on the scaffold allows for the creation of libraries of compounds for high-throughput screening. The synthetic accessibility and the possibility of performing various chemical transformations make this building block highly valuable for generating novel chemical entities with potential therapeutic applications.

Investigation of Specific Chemical Transformations (e.g., Thioamidation)

Beyond general functionalization, the 4,5-dihydrobenzo[f] rsc.orgnih.govoxazepin-3(2H)-one core can undergo specific chemical transformations to yield novel heterocyclic systems. A notable example is the thioamidation of the lactam carbonyl group.

Thioamidation: The conversion of the lactam to a thiolactam is a key transformation that can significantly alter the biological activity of the parent molecule. This reaction is typically achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). rsc.orgnih.govresearchgate.netorganic-chemistry.org The reaction involves the replacement of the carbonyl oxygen with a sulfur atom. nih.govorganic-chemistry.org

The resulting thiolactam, 4,5-dihydrobenzo[f] rsc.orgnih.govoxazepine-3(2H)-thione, is a versatile intermediate in its own right. Thioamides are known to be important structural motifs in various biologically active compounds and can serve as precursors for the synthesis of other sulfur-containing heterocycles. chemrxiv.orgresearchgate.netcapes.gov.brorganic-chemistry.orgmdpi.comorganic-chemistry.org The general reaction for the thioamidation of a lactam using Lawesson's reagent is depicted below:


Exploration of Molecular Interactions in Chemical Biology Mechanism Focused

Investigation of Binding Modalities with Specific Biological Targets

Derivatives of the 4,5-dihydrobenzo[f] nih.govacs.orgoxazepin-3(2H)-one scaffold have been successfully developed to target a range of protein kinases by engaging in specific, high-affinity binding events. These interactions are often characterized by the exploitation of unique conformational states of the target protein.

The benzoxazepinone scaffold has proven to be remarkably versatile, serving as a foundation for inhibitors of several distinct kinases through specific molecular recognition mechanisms.

Receptor-Interacting Protein Kinase 1 (RIPK1): The benzoxazepinone template has been identified as a highly potent and exceptionally selective inhibitor of RIPK1. osti.gov Screening of DNA-encoded libraries identified a benzoxazepinone series that demonstrates complete monokinase selectivity for RIPK1. osti.gov This high specificity is attributed to its binding to a unique allosteric pocket in the kinase. nih.gov One such derivative, compound 10 , was found to have an EC50 value of 7.8 nM on RIPK1. nih.gov

LIM Domain Kinase (LIMK): Researchers have successfully repurposed the RIPK1-selective benzoxazepinone scaffold to develop potent inhibitors for LIMK1 and LIMK2. nih.gov This was achieved based on the hypothesis that LIMK and RIPK1 share similar structural properties in their inactive states. nih.gov A screening effort identified compound 10 , originally developed as a RIPK1 inhibitor, as a ligand that also strongly stabilizes and inhibits LIMK1 and LIMK2. nih.gov This compound demonstrated cellular on-target activity with EC50 values of 81 nM for LIMK1 and 40 nM for LIMK2. nih.gov Direct binding assays confirmed a dissociation constant (KD) of 37 nM for LIMK1. nih.gov

Traf2- and Nck-Interacting Kinase (TNIK): A series of 3,4-dihydrobenzo[f] nih.govacs.orgoxazepin-5(2H)-one derivatives has been identified as a new class of potent and selective TNIK inhibitors. acs.orgnih.gov Through structure-activity relationship (SAR) studies, compound 21k emerged as the most active, with an IC50 of 0.026 µM. acs.orgnih.gov Notably, this compound exhibited excellent selectivity for TNIK when tested against a panel of 406 other kinases. acs.orgnih.gov TNIK is considered a promising therapeutic target, particularly in colorectal cancer, due to its role in the Wnt/β-catenin signaling pathway. researchgate.net

Rho-Associated Protein Kinase (ROCK): The 3,4-dihydrobenzo[f] nih.govacs.orgoxazepin-5(2H)-one scaffold has also been utilized to create a novel class of ROCK inhibitors. nih.govresearchgate.net Structure-activity relationship studies led to the discovery of compound 12b , which displayed potent activity against both ROCKI and ROCKII, with IC50 values of 93 nM and 3 nM, respectively. nih.govresearchgate.net This compound also showed considerable selectivity for ROCK kinases. nih.govresearchgate.net

Table 1: Inhibitory Potency of 4,5-Dihydrobenzo[f] nih.govacs.orgoxazepin-3(2H)-one Derivatives Against Target Kinases

CompoundTarget KinasePotency MetricValueReference
Compound 10RIPK1EC507.8 nM nih.gov
Compound 10LIMK1EC5081 nM nih.gov
Compound 10LIMK2EC5040 nM nih.gov
Compound 10LIMK1KD37 nM nih.gov
Compound 12bROCKIIC5093 nM nih.govresearchgate.net
Compound 12bROCKIIIC503 nM nih.govresearchgate.net
Compound 21kTNIKIC5026 nM (0.026 µM) acs.orgnih.gov

A key feature of the benzoxazepinone scaffold is its ability to target allosteric sites rather than the highly conserved ATP-binding site, which is the mechanism for most kinase inhibitors. This mode of action is the primary reason for the high selectivity observed with these compounds.

Benzoxazepinone inhibitors of RIPK1 bind to an allosteric pocket created by a specific inactive conformation of the kinase. nih.gov This conformation is characterized by an "αC-out" and "DFG-out" arrangement, which significantly expands a "back pocket" adjacent to the ATP-binding site. nih.gov This binding mode stabilizes RIPK1 in a catalytically inactive state. sioc.ac.cn The ability to repurpose a RIPK1 inhibitor for use against LIMK1/2 stems from the fact that LIM kinases can also adopt this αC-out/DFG-out inactive conformation, creating a structurally similar allosteric pocket that the benzoxazepinone scaffold can occupy. nih.gov This type of allosteric inhibition (classified as Type III) is a highly effective strategy for achieving exclusive kinase selectivity. nih.gov

Scaffold Design and Optimization for Specific Molecular Recognition Profiles

The inherent properties of the 4,5-dihydrobenzo[f] nih.govacs.orgoxazepin-3(2H)-one scaffold make it an excellent starting point for inhibitor design. Its rigid, three-dimensional structure can be systematically modified to fine-tune binding affinity and selectivity for a desired kinase target.

The development of benzoxazepinone-based inhibitors is a prime example of structure-based design. The discovery that these compounds bind to an allosteric pocket in RIPK1 was a critical insight. nih.govosti.gov This knowledge allowed for the rational "scaffold hopping" to target LIMK, which was predicted to have a similar allosteric pocket based on its structural homology with RIPK1 in the TKL kinase family. nih.gov By understanding the unique shape and properties of the target's inactive conformation, medicinal chemists can design or select scaffolds that are complementary to this less-conserved allosteric site, thereby engineering highly selective inhibitors. nih.govresearchgate.net The successful development of potent and selective inhibitors for TNIK and ROCK from the same core scaffold further underscores the power of SAR studies to modulate binding affinity for different targets. acs.orgnih.gov

The seven-membered oxazepinone ring is a defining feature of the scaffold, and its specific conformation is crucial for the observed biological activity. This ring system adopts a non-planar, pseudo-chair or boat-like conformation that presents its substituents in a distinct three-dimensional arrangement. This defined geometry is critical for fitting into the unique topology of the allosteric back pocket formed by the DFG-out/αC-out inactive state of kinases like RIPK1. nih.gov The rigidity and specific shape of the oxazepinone ring ensure that the inhibitor achieves the correct binding orientation, maximizing favorable interactions with the allosteric site and preventing clashes that would occur if it were to bind in the active ATP pocket. This conformational pre-organization is a key reason why the scaffold can achieve such high selectivity.

Systematic modification of the 4,5-dihydrobenzo[f] nih.govacs.orgoxazepin-3(2H)-one scaffold has been a fruitful strategy for discovering new kinase inhibitors. By adding different chemical groups at various positions on the benzoxazepinone core, researchers have successfully tailored the selectivity and potency of the resulting molecules.

For example, extensive SAR studies on this scaffold led to the identification of derivatives with potent activity against TNIK and ROCK. acs.orgnih.govnih.govresearchgate.net The discovery of compound 21k as a highly selective TNIK inhibitor and compound 12b as a potent ROCKI/II inhibitor highlights how chemical modifications to the core structure can redirect its activity towards different kinase targets. acs.orgnih.gov This exploration of chemical diversity allows a single "privileged scaffold" to serve as the foundation for multiple, highly specific therapeutic agents. The repurposing of a RIPK1 inhibitor scaffold to target LIMK further demonstrates that even established series can be diversified to inhibit new targets based on structural insights. nih.gov

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis and Stereocontrol

The introduction of chirality is a critical step in the development of many pharmaceuticals, as different enantiomers can exhibit vastly different biological activities and metabolic profiles. While the synthesis of racemic benzoxazepinones has been established, the future of developing potent and selective agents lies in precise stereocontrol.

Future research will likely focus on developing novel catalytic asymmetric methods to access enantioenriched 4,5-dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one derivatives. Methodologies that have proven successful for similar N,O-heterocycles could be adapted and optimized. For instance, the use of chiral Brønsted acids, such as confined chiral phosphoric acids, has been effective in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantiomeric excess (≤94% ee). nih.gov This metal-free approach offers mild reaction conditions and high efficiency, making it an attractive strategy to explore for the synthesis of chiral benzoxazepinones. nih.gov

Similarly, exploiting the chiral pool by using enantiopure starting materials, such as (2S)-α-haloacids, has been used for the asymmetric synthesis of related 4,1-benzoxazepine-2,5-diones. nih.gov Further investigation into the use of chiral auxiliaries and organocatalysts is warranted. researchgate.netyoutube.com The development of stereocontrolled methods, like the one used for preparing chiral 3,4-dihydro-2H-naphtho[1,2-b] nih.govnih.govoxazin-2-ones through reactions with chiral amino acid esters, could also provide a template for creating stereochemically defined benzoxazepinones. nih.gov These advanced synthetic strategies will be crucial for systematically evaluating the stereochemistry-activity relationships of this scaffold.

Development of Novel Derivatization Strategies

The 4,5-dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one core is a versatile template for chemical modification. Future efforts will undoubtedly concentrate on creating extensive libraries of derivatives to probe structure-activity relationships (SAR) and optimize properties for specific biological targets. Research on constitutional isomers like 3,4-dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one has demonstrated that this scaffold is highly tractable for derivatization, leading to potent inhibitors of kinases such as TNIK and ROCK. nih.govnih.gov

Key derivatization points include:

The Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the benzene (B151609) ring can modulate electronic properties, lipophilicity, and metabolic stability, as well as introduce new vectors for target interaction.

The Nitrogen Atom (N-4): The secondary amine in the core structure is an ideal handle for introducing a wide range of functional groups. SAR studies on related compounds have shown that substitution at this position is critical for activity. For example, attaching purine (B94841) moieties to the nitrogen of a tetrahydro-4,1-benzoxazepine ring yielded compounds with significant antitumor activity. nih.gov

The Lactam Ring: Modification of the seven-membered lactam ring, though more synthetically challenging, could lead to novel pharmacological profiles.

Modern synthetic methodologies, such as late-stage functionalization and bioisosteric replacement, will be instrumental. Creating hybrids by linking the benzoxazepinone core to other pharmacologically active moieties, a strategy successful for benzoxazolinones linked to hydrazones and azoles, could also yield compounds with novel or dual-action mechanisms. mdpi.com

Derivative ClassTarget/ActivityKey FindingReference
3,4-Dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one DerivativesTNIK Inhibitors (Anti-colorectal cancer)Compound 21k identified as a potent and highly selective inhibitor (IC₅₀: 0.026 µM) with in vivo antitumor activity. nih.govacs.orgacs.org
3,4-Dihydrobenzo[f] nih.govnih.govoxazepin-5(2H)-one DerivativesROCK Inhibitors (Anti-glaucoma)Compound 12b showed potent activity against ROCK II (IC₅₀: 3 nM) and a significant IOP-lowering effect. nih.govresearchgate.net
(RS)-Benzoxazepin-purinesAntitumor AgentsCompound (RS)-14 displayed an IC₅₀ of 0.166 µM against the MDA-MB-231 cancer cell line. nih.gov

Deeper Understanding of Molecular Recognition and Mechanism of Action at the Atomic Level

To transition from promising hits to optimized lead compounds, a detailed understanding of how these molecules interact with their biological targets is essential. While initial studies on related scaffolds have utilized molecular docking to predict binding modes, future research must aim for a higher resolution of these interactions. nih.govnih.gov

A primary goal will be to obtain high-resolution co-crystal structures of 4,5-dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one derivatives bound to their protein targets (e.g., kinases, enzymes). Techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) will be invaluable. These atomic-level snapshots can confirm binding poses, reveal key intermolecular interactions (such as hydrogen bonds, hydrophobic contacts, and pi-stacking), and elucidate the basis for inhibitor potency and selectivity. nih.gov

In conjunction with structural biology, advanced computational methods will play a crucial role. Molecular dynamics (MD) simulations can provide insights into the dynamic nature of the ligand-protein complex, while free energy calculations can offer more accurate predictions of binding affinity. This synergistic approach of experimental structural data and computational modeling, as demonstrated in the study of benzoxazinone-based PPO inhibitors, can guide rational, structure-based drug design to enhance affinity and selectivity while minimizing off-target effects. nih.gov

Integration with Advanced Chemical Biology Techniques

The integration of 4,5-dihydrobenzo[f] nih.govnih.govoxazepin-3(2H)-one chemistry with cutting-edge chemical biology tools will be pivotal in elucidating its biological functions and therapeutic potential. This involves moving beyond simple in vitro assays to studying the compound's effects in more complex biological contexts.

Future research should focus on the design and synthesis of chemical probes based on the benzoxazepinone scaffold. These probes could include:

Affinity-based probes: Derivatives functionalized with reporter tags (e.g., fluorophores, biotin) or "clickable" handles (e.g., alkynes, azides) for use in activity-based protein profiling (ABPP) and target identification/validation studies.

Photoaffinity labels: Compounds equipped with photoreactive groups that can covalently crosslink to the biological target upon UV irradiation, enabling the unambiguous identification of binding partners in a cellular lysate.

Furthermore, the use of these compounds in phenotypic screening assays can uncover novel therapeutic applications beyond the initially hypothesized targets. Evaluating the effects of a library of derivatives on cellular morphology, signaling pathways, or gene expression can provide a systems-level view of their biological impact. The use of relevant disease models, such as the HCT116 xenograft mouse model used to test TNIK inhibitors, will be critical for validating the in vivo efficacy and therapeutic potential of lead compounds derived from this scaffold. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5-Dihydrobenzo[f][1,4]oxazepin-3(2H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions using precursors like 2-aminophenols and carbonyl-containing intermediates. For example, coupling reactions with tetrazole or pyrazole derivatives under basic conditions have been employed to form the oxazepine core . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Monitoring reaction progress via TLC or HPLC is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms ring saturation, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight . X-ray crystallography provides definitive structural elucidation, particularly for resolving stereochemistry in dihydro derivatives . Compare experimental spectra with NIST reference data to validate purity .

Q. How does the reactivity of the oxazepine ring influence derivatization strategies?

  • Methodological Answer : The lactam moiety undergoes nucleophilic substitution at the carbonyl group, enabling functionalization (e.g., acylation or alkylation). The oxygen and nitrogen atoms in the oxazepine ring participate in hydrogen bonding, affecting solubility and reactivity. Reductive amination or oxidation of the dihydro moiety can modulate electronic properties for downstream applications .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer : Prioritize receptor-binding assays (e.g., GABAₐ or serotonin receptors) due to structural similarity to benzodiazepines . For anticancer studies, use cell viability assays (MTT/WST-1) on cancer lines (e.g., HeLa or MCF-7) and compare IC₅₀ values with analogs. In vivo models (e.g., xenograft mice) require pharmacokinetic profiling to assess bioavailability and metabolism .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer : Introduce substituents at positions 2, 5, or 7 of the benzo ring to alter steric and electronic effects. For instance, electron-withdrawing groups (e.g., -Cl, -F) enhance receptor affinity, while bulky groups at position 5 reduce off-target interactions . Computational docking (e.g., AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How should researchers resolve contradictions in spectral or biological data across studies?

  • Methodological Answer : Cross-validate NMR and XRD data with PubChem or NIST entries to rule out impurities . For conflicting bioactivity results, replicate assays under standardized conditions (e.g., ATP levels in viability assays) and control for cell line heterogeneity. Meta-analyses of published IC₅₀ values can identify outliers .

Q. What computational methods are effective for predicting the physicochemical properties of derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. Tools like SwissADME estimate logP, solubility, and bioavailability, while molecular dynamics simulations model membrane permeability .

Q. What strategies improve yield and scalability in multi-step syntheses?

  • Methodological Answer : Employ flow chemistry for exothermic steps (e.g., cyclization) to enhance control and scalability. Use green solvents (e.g., ethanol/water mixtures) and catalytic systems (e.g., recyclable Pd nanoparticles) to reduce waste. Process analytical technology (PAT) monitors intermediate purity in real time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.